molecular formula C12H12F2N2O B2933445 N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide CAS No. 1428066-55-0

N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide

Cat. No.: B2933445
CAS No.: 1428066-55-0
M. Wt: 238.238
InChI Key: ROYXUSNBYNDHQI-UHFFFAOYSA-N
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Description

N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a propan-2-yl group, along with two fluorine atoms and a methyl group attached to a benzamide core. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can be achieved through various methods. One common approach involves the reaction of 2,5-difluoro-4-methylbenzoic acid with 2-cyanopropan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Condensation Reactions: Reagents like hydrazine hydrate (N2H4·H2O) or ammonium acetate (NH4OAc) in ethanol are employed.

    Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether are used.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.

    Condensation Reactions: Heterocyclic compounds such as pyrazoles or pyrimidines.

    Reduction Reactions: Amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanopropan-2-yl)-2,5-difluorobenzamide
  • N-(2-Cyanopropan-2-yl)-4-methylbenzamide
  • N-(2-Cyanopropan-2-yl)-2,5-dichlorobenzamide

Uniqueness

N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is unique due to the presence of both fluorine and methyl groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-7-4-10(14)8(5-9(7)13)11(17)16-12(2,3)6-15/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXUSNBYNDHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)NC(C)(C)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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